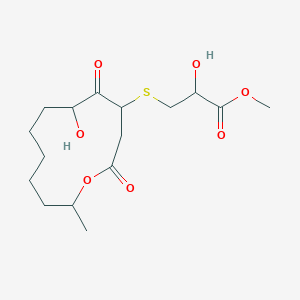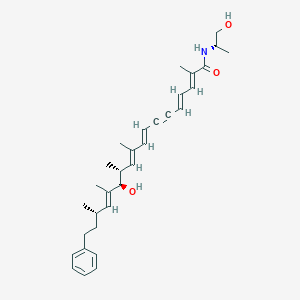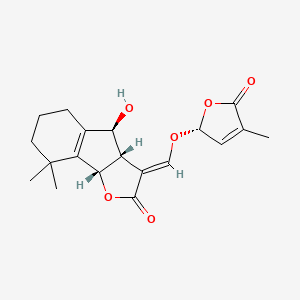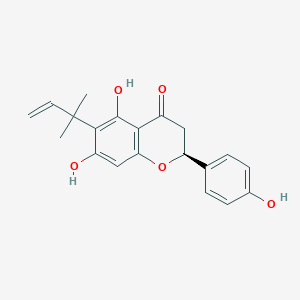![molecular formula C20H30ClN5O4 B1246216 [2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-(2,2-dimethylpropanoyloxy)propyl] 2,2-dimethylpropanoate CAS No. 491611-55-3](/img/structure/B1246216.png)
[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-(2,2-dimethylpropanoyloxy)propyl] 2,2-dimethylpropanoate
Overview
Description
MRS2395 is a dipivaloyl derivative and a potent antagonist of the P2Y12 receptor. It is known for its ability to inhibit adenosine diphosphate-induced platelet activation, making it a significant compound in the study of platelet aggregation and related cardiovascular diseases . The compound has a molecular formula of C20H30ClN5O4 and a molecular weight of 439.94 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRS2395 involves the esterification of 2,2-dimethyl-propionic acid with 3-(2-chloro-6-methylaminopurin-9-yl)-2-(2,2-dimethyl-propionyloxymethyl)-propyl ester. The reaction conditions typically include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of MRS2395 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: MRS2395 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the ester and amine groups. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis Reactions: Acidic or basic conditions are used to hydrolyze the ester groups, resulting in the formation of the corresponding carboxylic acid and alcohol.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions results in the formation of the corresponding alcohol and carboxylate salt.
Hydrolysis Reactions: The major products are 2,2-dimethyl-propionic acid and the corresponding alcohol.
Scientific Research Applications
MRS2395 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a tool to study the P2Y12 receptor and its role in platelet aggregation.
- Helps in understanding the mechanisms of action of other P2Y12 receptor antagonists.
Biology:
- Investigated for its role in regulating microglia activation and excitatory synaptic transmission in the central nervous system .
- Studied for its effects on neuropathic pain and cancer-induced bone pain .
Medicine:
- Potential therapeutic applications in the treatment of cardiovascular diseases due to its ability to inhibit platelet aggregation .
- Explored as a potential treatment for neuropathic pain and other pain-related conditions .
Industry:
- Used in the development of new pharmaceuticals targeting the P2Y12 receptor.
- Employed in research and development for new therapeutic agents .
Mechanism of Action
MRS2395 exerts its effects by antagonizing the P2Y12 receptor, a G protein-coupled receptor involved in platelet aggregation. By inhibiting this receptor, MRS2395 prevents adenosine diphosphate from binding and activating the receptor, thereby inhibiting platelet activation and aggregation . This mechanism is crucial in preventing thrombotic events and is the basis for its potential therapeutic applications in cardiovascular diseases .
Comparison with Similar Compounds
Clopidogrel: Another P2Y12 receptor antagonist used as an antiplatelet agent. It is a prodrug that requires metabolic activation.
Ticagrelor: A direct-acting P2Y12 receptor antagonist that does not require metabolic activation.
Uniqueness of MRS2395:
- MRS2395 is unique in its chemical structure as a dipivaloyl derivative, which provides distinct pharmacokinetic properties.
- Unlike clopidogrel, MRS2395 does not require metabolic activation, making it more predictable in its pharmacological effects .
Properties
IUPAC Name |
[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-(2,2-dimethylpropanoyloxy)propyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN5O4/c1-19(2,3)16(27)29-9-12(10-30-17(28)20(4,5)6)8-26-11-23-13-14(22-7)24-18(21)25-15(13)26/h11-12H,8-10H2,1-7H3,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASABYJQIYJDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(CN1C=NC2=C(N=C(N=C21)Cl)NC)COC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435170 | |
| Record name | 2-{[2-Chloro-6-(methylamino)-9H-purin-9-yl]methyl}propane-1,3-diyl bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491611-55-3 | |
| Record name | 2-{[2-Chloro-6-(methylamino)-9H-purin-9-yl]methyl}propane-1,3-diyl bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


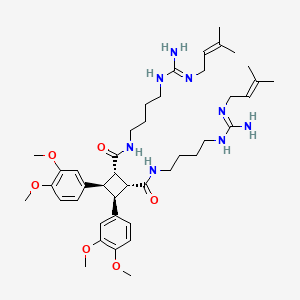


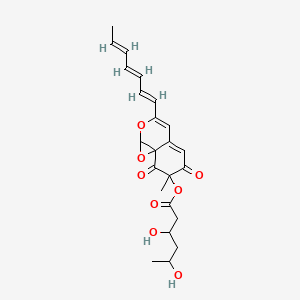

![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)

